10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate
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Overview
Description
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is an organic compound characterized by its unique structure, which includes a thiocyanate group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate typically involves the reaction of 10-bromodecyl thiocyanate with 3,7-dimethylocta-2,6-dien-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate group replaces the bromine atom. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine.
Substitution: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-yl palmitate: Similar in structure but with a palmitate group instead of a thiocyanate group.
3,7-Dimethylocta-2,6-dien-1-yl acetate: Contains an acetate group, differing in reactivity and applications.
3,7-Dimethylocta-2,6-dien-1-yl formate: Another ester derivative with distinct chemical properties.
Uniqueness
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is unique due to its thiocyanate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
586966-65-6 |
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Molecular Formula |
C21H37NOS |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
10-(3,7-dimethylocta-2,6-dienoxy)decyl thiocyanate |
InChI |
InChI=1S/C21H37NOS/c1-20(2)13-12-14-21(3)15-17-23-16-10-8-6-4-5-7-9-11-18-24-19-22/h13,15H,4-12,14,16-18H2,1-3H3 |
InChI Key |
FYYWKFSWIVRCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOCCCCCCCCCCSC#N)C)C |
Origin of Product |
United States |
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